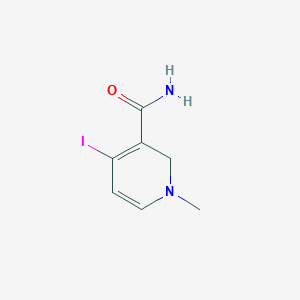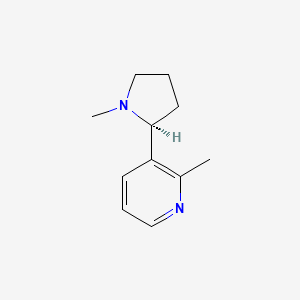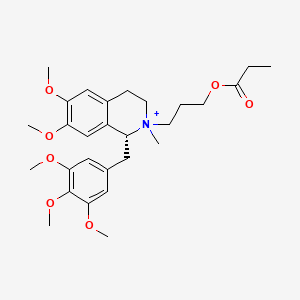![molecular formula C13H13NaO3 B8065943 sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)
sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate” is known as Zinc Oxide. It is a white, powdery mineral that is insoluble in water. Zinc Oxide is widely used in various industries due to its unique properties, including its ability to protect, soothe, and heal the skin. It is also used in sunscreens, providing both UVA and UVB protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc Oxide can be synthesized through several methods, including:
- This involves the oxidation of zinc vapor in the presence of air. The reaction is as follows:
Direct (American) Process: Zn+O2→ZnO
This method involves the reduction of zinc ore with carbon, followed by the oxidation of the resulting zinc vapor. The reaction is:Indirect (French) Process: ZnCO3→ZnO+CO2
Industrial Production Methods
Industrially, Zinc Oxide is produced using the Direct Process where zinc ore is heated in the presence of carbon, producing zinc vapor, which is then oxidized to form Zinc Oxide. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc Oxide undergoes various chemical reactions, including:
Oxidation: Zinc Oxide can be further oxidized to form zinc peroxide.
Reduction: It can be reduced by carbon to form zinc metal.
Substitution: Zinc Oxide reacts with acids to form corresponding zinc salts.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent like hydrogen peroxide.
Reduction: Requires a reducing agent like carbon at high temperatures.
Substitution: Involves acids such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Zinc peroxide.
Reduction: Zinc metal.
Substitution: Zinc sulfate or zinc chloride.
Wissenschaftliche Forschungsanwendungen
Zinc Oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a nutrient in cell culture media.
Medicine: Used in ointments and creams for its antiseptic and astringent properties.
Industry: Utilized in the production of rubber, ceramics, and glass.
Wirkmechanismus
Zinc Oxide exerts its effects through several mechanisms:
Skin Protection: Forms a protective barrier on the skin, reflecting and scattering UV radiation.
Antiseptic Action: Inhibits the growth of bacteria by disrupting their cell membranes.
Astringent Properties: Causes contraction of body tissues, reducing inflammation and irritation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Dioxide: Another compound used in sunscreens for its UV protection properties.
Magnesium Oxide: Used in similar applications but has different chemical properties.
Uniqueness
Zinc Oxide is unique due to its combination of antiseptic, astringent, and UV protective properties, making it highly versatile in various applications .
Eigenschaften
IUPAC Name |
sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZCORIHHOPO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B8065862.png)

![2-[[1-Oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid](/img/structure/B8065881.png)
![6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B8065886.png)

![trisodium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate](/img/structure/B8065906.png)






![4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8065960.png)

